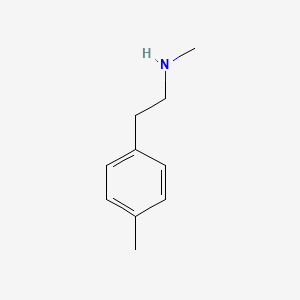

N-Methyl-2-(p-tolyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-3-5-10(6-4-9)7-8-11-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXWGLLWOCJFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628793 | |

| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229621-74-3 | |

| Record name | N,4-Dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229621-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of N-Methyl-2-(p-tolyl)ethanamine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-2-(p-tolyl)ethanamine, a compound of interest to researchers and professionals in the fields of organic chemistry and drug development. This document details a common synthetic methodology, outlines key characterization techniques, and presents both experimental and predicted data in a structured format for ease of reference.

Synthesis

A prevalent and effective method for the synthesis of this compound is the reductive amination of 4-methylphenylacetone with methylamine. This two-step, one-pot reaction involves the initial formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process starting from the commercially available 4-methylphenylacetone.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via reductive amination.

Materials:

-

4-Methylphenylacetone

-

Methylamine (40% solution in water or 2M in methanol)

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or other suitable solvent like dichloromethane or 1,2-dichloroethane)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation and purification, optional)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylphenylacetone (1 equivalent) in methanol. To this solution, add methylamine solution (1.5-2 equivalents). If the reaction is slow, a catalytic amount of glacial acetic acid can be added. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 equivalents), portion-wise to control the evolution of hydrogen gas. Alternatively, sodium triacetoxyborohydride can be used, which is a milder and more selective reducing agent for imines. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in diethyl ether and add a solution of hydrochloric acid in ether dropwise until precipitation is complete. The resulting solid can be collected by filtration and recrystallized.

Characterization

The synthesized this compound can be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

Predicted and Reported Physical and Spectroscopic Data

The following table summarizes key physical and spectroscopic data for this compound. Note that while some data is reported in databases, detailed experimental spectra are not widely available. Therefore, some of the NMR and IR data are predicted based on the chemical structure and comparison with analogous compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-2-(4-methylphenyl)ethanamine | PubChem[1] |

| Appearance | Predicted: Colorless to pale yellow oil | - |

| Boiling Point | Predicted: Higher than 2-(p-tolyl)ethylamine (214 °C) | Based on similar compounds |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.10 (d, 2H), 7.05 (d, 2H), 2.75 (t, 2H), 2.65 (t, 2H), 2.40 (s, 3H), 2.30 (s, 3H), ~1.5 (br s, 1H, NH) | Prediction based on analogous structures |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 137.0, 135.5, 129.0 (2C), 128.5 (2C), 53.0, 36.0, 35.0, 21.0 | Prediction based on analogous structures |

| FTIR (neat, cm⁻¹) | Predicted: 3300-3400 (N-H stretch), 3020-3080 (Ar C-H stretch), 2850-2960 (Alkyl C-H stretch), 1610, 1515 (C=C stretch), 810 (p-subst. bend) | Prediction based on functional groups |

| Mass Spectrum (EI) | Predicted m/z (%): 149 (M⁺), 134, 105, 91, 44 | Prediction based on structure and fragmentation of 2-(p-tolyl)ethylamine[2] |

Characterization Workflow

The logical flow for the characterization of the synthesized product is outlined below.

Discussion of Characterization Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, appearing as two doublets. The ethyl chain protons will appear as two triplets. The methyl group on the nitrogen and the methyl group on the aromatic ring will each present as a singlet. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of ten carbon atoms in unique chemical environments. The aromatic carbons will have characteristic shifts in the downfield region (120-140 ppm). The aliphatic carbons of the ethyl chain and the two methyl groups will appear in the upfield region.

-

FTIR Spectroscopy: The infrared spectrum will provide evidence for the key functional groups. A characteristic N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations around 1610 and 1515 cm⁻¹. The p-disubstituted pattern of the aromatic ring will give a strong out-of-plane bending vibration around 810 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z 149, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of a methyl group (M-15) leading to a fragment at m/z 134, and benzylic cleavage to form the tropylium-like ion at m/z 105 or the p-methylbenzyl cation at m/z 91. A characteristic fragment for N-methylamines is often observed at m/z 44, corresponding to [CH₂=NHCH₃]⁺.

Conclusion

References

An In-depth Technical Guide to N-Methyl-2-(p-tolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-2-(p-tolyl)ethanamine, including its chemical identity, physicochemical properties, a detailed synthetic protocol, proposed analytical methods, and a discussion of its potential biological activities based on structurally related compounds.

Chemical Identity and Structure

This compound is a substituted phenethylamine. Its systematic IUPAC name is N-methyl-2-(4-methylphenyl)ethanamine [1]. The chemical structure consists of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) attached to an ethylamine chain, with a methyl group on the nitrogen atom.

Molecular Structure:

References

"N-Methyl-2-(p-tolyl)ethanamine CAS number lookup"

An In-depth Technical Guide to N-Methyl-2-(p-tolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted phenethylamine derivative. While specific research on this compound is limited, its structural similarity to other known psychoactive compounds, particularly its unmethylated analog 4-methylphenethylamine, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and hypothesized biological activities based on the current scientific understanding of related molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily derived from publicly accessible chemical databases.

| Property | Value | Source |

| CAS Number | 229621-74-3 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | N-methyl-2-(4-methylphenyl)ethanamine | [1] |

| Synonyms | BENZENEETHANAMINE, N,4-DIMETHYL- | [1] |

Synthesis Protocol

A likely synthetic route to this compound is via the reductive amination of 2-(p-tolyl)acetaldehyde with methylamine. This common and efficient method for forming secondary amines is detailed below.

Experimental Protocol: Reductive Amination

Materials:

-

2-(p-tolyl)acetaldehyde

-

Methylamine (2M solution in methanol)

-

Titanium(IV) isopropoxide

-

Sodium borohydride

-

Diethyl ether

-

Water

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (2M)

-

Sodium hydroxide (10% w/v aqueous solution)

Procedure: [2]

-

To a solution of methylamine in methanol (2M, 7.5 mL), add titanium(IV) isopropoxide (2 mL, 6.6 mmol).

-

Add 2-(p-tolyl)acetaldehyde (5 mmol) to the mixture.

-

Stir the reaction mixture at ambient temperature for 5 hours.

-

Add sodium borohydride (0.2 g, 5 mmol) portion-wise to the mixture and continue stirring for an additional 2 hours.

-

Quench the reaction by the dropwise addition of water (1 mL).

-

Filter the resulting inorganic precipitate and wash it with diethyl ether (20 mL).

-

Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate in vacuo to yield the crude product.

-

For purification, extract the crude product with hydrochloric acid (2M, 2 x 10 mL).

-

Make the acidic aqueous solution alkaline (pH 10) by the slow addition of a 10% (w/v) aqueous sodium hydroxide solution.

-

Extract the alkaline solution with diethyl ether (2 x 20 mL).

-

Dry the combined ether extracts over anhydrous potassium carbonate (K₂CO₃) and concentrate in vacuo to afford purified this compound.

Synthesis Workflow

Caption: Reductive amination synthesis workflow for this compound.

Hypothesized Biological Activity and Signaling

TAAR1 Agonism

TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission.[4] Agonism at this receptor can influence dopamine, serotonin, and glutamate systems.

Hypothesized TAAR1 Signaling Pathway

Caption: Hypothesized TAAR1 Gαs-cAMP signaling pathway for this compound.

Potential CYP450 Inhibition

Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. The structural similarity to known CYP inhibitors suggests that this compound should be evaluated for this activity.

Proposed Experimental Protocols for Biological Characterization

To validate the hypothesized biological activities, the following experimental protocols are proposed.

TAAR1 Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of this compound for TAAR1.

Methodology: A competitive radioligand binding assay using cell membranes prepared from a cell line stably expressing human TAAR1 and a known radiolabeled TAAR1 ligand (e.g., [³H]-p-tyramine). The displacement of the radioligand by increasing concentrations of the test compound is measured.

TAAR1 Functional Assay

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of this compound at TAAR1.

Methodology: A cyclic AMP (cAMP) accumulation assay in a cell line expressing human TAAR1. TAAR1 activation leads to an increase in intracellular cAMP, which can be quantified using various commercial kits (e.g., HTRF, ELISA).

In Vitro CYP450 Inhibition Assay

Objective: To determine the inhibitory potential (IC₅₀) of this compound on major CYP isoforms.

Methodology: Using human liver microsomes, incubate specific CYP isoform probe substrates with and without various concentrations of this compound. The formation of the probe substrate's metabolite is quantified by LC-MS/MS to determine the extent of inhibition.

Biological Characterization Workflow

Caption: Experimental workflow for the biological characterization of this compound.

Conclusion

This compound is a compound with limited direct characterization in the scientific literature. However, based on established chemical principles and the known pharmacology of its close structural analogs, this guide provides a robust framework for its synthesis and biological evaluation. The proposed experimental protocols offer a clear path for researchers to elucidate the pharmacological profile of this compound, particularly its potential as a TAAR1 agonist and CYP450 inhibitor. Such studies are essential for understanding its potential therapeutic applications and drug-drug interaction liabilities.

References

Spectroscopic and Spectrometric Characterization of N-Methyl-2-(p-tolyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral and spectrometric data for the compound N-Methyl-2-(p-tolyl)ethanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and mass spectrometry, supplemented with data from analogous compounds. The provided experimental protocols are adapted from standard methodologies for similar chemical entities and are intended to serve as a practical reference for the analytical characterization of this and related secondary amines.

Chemical Structure and Properties

This compound is a secondary amine with the following structural characteristics:

-

Molecular Formula: C₁₀H₁₅N[1]

-

Molecular Weight: 149.23 g/mol [1]

-

IUPAC Name: N-methyl-2-(4-methylphenyl)ethanamine[1]

-

CAS Number: 229621-74-3[1]

The structure consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to an ethylamine backbone, with a methyl group on the nitrogen atom.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the chemical structure and comparison with similar molecules.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.10 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₂CH₂NHCH₃) |

| ~ 7.05 | d, J ≈ 8 Hz | 2H | Ar-H (meta to CH₂CH₂NHCH₃) |

| ~ 2.75 | t, J ≈ 7 Hz | 2H | Ar-CH₂ -CH₂-NHCH₃ |

| ~ 2.65 | t, J ≈ 7 Hz | 2H | Ar-CH₂-CH₂ -NHCH₃ |

| ~ 2.40 | s | 3H | N-CH₃ |

| ~ 2.30 | s | 3H | Ar-CH₃ |

| ~ 1.5 (broad) | s | 1H | N-H |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 137 | Quaternary Ar-C -CH₃ |

| ~ 135 | Quaternary Ar-C -CH₂ |

| ~ 129 | Ar-C H |

| ~ 128 | Ar-C H |

| ~ 55 | Ar-CH₂-C H₂-NHCH₃ |

| ~ 36 | C H₃-NH |

| ~ 35 | Ar-C H₂-CH₂-NHCH₃ |

| ~ 21 | Ar-C H₃ |

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Weak-Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~ 1615 | Medium | Aromatic C=C stretch |

| ~ 1515 | Strong | Aromatic C=C stretch |

| ~ 1115 | Medium | C-N stretch |

| ~ 810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 134 | Low | [M - CH₃]⁺ |

| 105 | Strong | [C₈H₉]⁺ (p-tolyl-CH₂⁺) - benzylic cation |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 44 | Very Strong | [CH₃-NH=CH₂]⁺ - alpha cleavage product |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound. These protocols are based on standard laboratory practices for the analysis of secondary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Accumulate a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is a solid at room temperature, dissolve it in a volatile solvent (e.g., dichloromethane), cast a thin film on a KBr plate, and allow the solvent to evaporate completely.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: Set to 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Set to a mass-to-charge ratio (m/z) of 40 to 400.

-

Ion Source Temperature: Maintain at approximately 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained spectrum with a reference spectrum from a database if available.

Visualizations

Analytical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a synthesized or isolated compound like this compound.

Caption: Workflow for the characterization of this compound.

Logical Relationship of Spectroscopic Data

This diagram shows the logical connection between the different types of spectral data and the structural information they provide.

Caption: Relationship between spectral data and structural information.

References

An In-depth Technical Guide on the Potential Biological Activity of N-Methyl-2-(p-tolyl)ethanamine

Disclaimer: This document provides a theoretical overview of the potential biological activity of N-Methyl-2-(p-tolyl)ethanamine based on its structural similarity to other well-characterized phenethylamine derivatives. As of the latest literature review, there is a notable absence of specific pharmacological and toxicological data for this particular compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future experimental investigation.

Introduction

This compound is a substituted phenethylamine. The core phenethylamine structure is characterized by a phenyl ring connected to an amino group by a two-carbon chain. This structural motif is the backbone for a wide range of neuroactive compounds, including neurotransmitters, stimulants, and psychedelic agents. The biological activity of substituted phenethylamines is highly dependent on the nature and position of substituents on the phenyl ring, the ethylamine side chain, and the amino group.

This compound features two key substitutions:

-

A methyl group at the para-position (position 4) of the phenyl ring, creating a p-tolyl group.

-

A methyl group on the terminal amine, forming a secondary amine.

These structural modifications are expected to significantly influence its pharmacokinetic and pharmacodynamic properties compared to its parent compound, phenethylamine, and other related analogues.

Predicted Biological Activity and Mechanism of Action

Based on the structure-activity relationships (SAR) of related phenethylamine derivatives, the biological activity of this compound is likely to be centered on the monoaminergic systems in the central nervous system.

Interaction with Monoamine Transporters

Substituted phenethylamines are well-known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). They can act as substrates for these transporters, leading to their release from the presynaptic terminal, or as inhibitors of reuptake.

-

Dopamine and Norepinephrine Transporters: The overall structure of this compound is similar to that of stimulants like methamphetamine. The presence of the p-methyl group may enhance its affinity for DAT and NET. N-methylation is also a common feature in potent monoamine releasers. Therefore, it is plausible that this compound acts as a releasing agent or reuptake inhibitor of dopamine and norepinephrine, leading to stimulant effects.

-

Serotonin Transporter: Affinity for SERT is more variable among phenethylamines and is often influenced by substitutions on the phenyl ring. While a single p-methyl group is less commonly associated with high SERT affinity compared to other substituents (e.g., methoxy groups), a comprehensive evaluation is necessary.

Receptor Binding Profile

-

Trace Amine-Associated Receptor 1 (TAAR1): Its structural analogue, 4-methylphenethylamine (lacking the N-methyl group), is a known agonist of the human trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters. Agonism at TAAR1 can lead to the non-competitive efflux of monoamines. It is highly probable that this compound also interacts with TAAR1.

-

Serotonin Receptors: Some phenethylamines exhibit affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which can mediate psychedelic effects.[2] The substitution pattern of this compound does not strongly suggest high affinity for these receptors, but this possibility cannot be excluded without experimental validation.

Structure-Activity Relationship (SAR) Analysis

The predicted activity of this compound can be contextualized by examining the SAR of related compounds.

| Compound | Phenyl Ring Substitution | N-Substitution | Known Biological Activity |

| Phenethylamine | None | Primary amine | Trace amine, weak CNS stimulant |

| 4-Methylphenethylamine | p-Methyl | Primary amine | TAAR1 agonist, potential CYP450 inhibitor[1] |

| N-Methylphenethylamine | None | Secondary amine | TAAR1 agonist, monoamine releasing agent |

| Amphetamine | α-Methyl on side chain | Primary amine | Potent DAT/NET releasing agent |

| Methamphetamine | α-Methyl on side chain | Secondary amine | Potent DAT/NET releasing agent, higher CNS penetration than amphetamine |

-

Effect of p-Methyl Substitution: The addition of a methyl group at the para position of the phenyl ring generally increases lipophilicity, which may enhance blood-brain barrier penetration. It can also influence the binding affinity and selectivity for monoamine transporters.

-

Effect of N-Methylation: N-methylation is a critical structural feature in many psychoactive phenethylamines. Compared to a primary amine, a secondary amine can alter the affinity for transporters and receptors and may increase metabolic stability by reducing susceptibility to monoamine oxidase (MAO). Studies on other phenethylamines have shown that N-methylation can enhance stimulant properties.[3]

Mandatory Visualizations

References

An In-depth Technical Guide on N-Methyl-2-(p-tolyl)ethanamine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-2-(p-tolyl)ethanamine and its derivatives and analogues. This class of compounds, belonging to the broader family of phenethylamines, holds significant interest for its potential to modulate monoaminergic systems. This document details their synthesis, structure-activity relationships (SAR), and pharmacological evaluation, with a focus on their interactions with monoamine transporters. It also outlines key experimental protocols and explores the potential signaling pathways associated with these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Introduction

This compound is a substituted phenethylamine characterized by a methyl group on the amine and a methyl group at the para position of the phenyl ring.[1] Phenethylamines are a well-established class of compounds known for their diverse pharmacological activities, primarily due to their structural similarity to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[2][3] Modifications to the basic phenethylamine scaffold, including substitutions on the aromatic ring and the amine, can significantly alter a compound's affinity and selectivity for various biological targets, most notably the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4]

The study of this compound derivatives and analogues is driven by the quest for novel therapeutic agents for a range of neurological and psychiatric disorders. By modulating the activity of monoamine transporters, these compounds have the potential to influence synaptic concentrations of key neurotransmitters, thereby impacting mood, cognition, and behavior. This guide will delve into the quantitative aspects of their biological activity, provide detailed experimental methodologies for their study, and visualize the complex signaling networks they may influence.

Core Compound Profile

-

IUPAC Name: N-methyl-2-(4-methylphenyl)ethanamine[1]

-

Molecular Formula: C10H15N[1]

-

Molecular Weight: 149.23 g/mol [1]

-

CAS Number: 229621-74-3[1]

Quantitative Data Summary

While specific quantitative data for a wide range of this compound derivatives are not extensively available in publicly accessible literature, the following tables summarize representative data for structurally related phenethylamine analogues to illustrate the impact of various substitutions on monoamine transporter affinity. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics, with lower values indicating higher potency.

Table 1: Monoamine Transporter Binding Affinity (Ki, nM) of Representative Phenethylamine Analogues

| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Phenethylamine | None | >10,000 | >10,000 | >10,000 |

| Amphetamine | α-methyl | 34.4 | 7.4 | 1756 |

| Methamphetamine | α-methyl, N-methyl | 24.5 | 4.9 | 1143 |

| 4-Methylamphetamine | α-methyl, 4-methyl | 770 | 420 | 6800 |

| N-Methylamphetamine Analogue | N-methyl, 4-fluoro | - | - | - |

Note: Data for amphetamine and its derivatives are provided for comparative purposes to infer potential trends for this compound analogues. Actual values must be determined experimentally.

Table 2: Dopamine Reuptake Inhibition (IC50, μM) of Selected Phenethylamine Derivatives

| Compound | Aromatic Group | R1 | R2 | DA Reuptake Inhibition IC50 (μM) |

| Compound A | Phenyl | H | H | > 10 |

| Compound B | Thiophenyl | H | H | 5.6 |

| Compound C | Phenyl | CH3 | H | 1.2 |

| Compound D | Phenyl | H | CH3 | 0.8 |

This table illustrates general SAR trends observed in related phenethylamine series, where substitutions on the aromatic ring and alkyl groups influence dopamine reuptake inhibition.[5][6][7][8][9]

Experimental Protocols

Synthesis of this compound Analogues

A general method for the synthesis of N-methylated secondary amines from primary amines involves a two-step process of imine formation followed by reduction. The following protocol is adapted from established methods for the synthesis of N-methyl-2-phenylethylamine.

Protocol: Reductive Amination for the Synthesis of this compound

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-(p-tolyl)ethylamine (1 equivalent) in a suitable solvent such as toluene.

-

Add benzaldehyde (1.25 equivalents). An exothermic reaction may be observed.

-

Fit the flask with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux until the theoretical amount of water is collected, indicating the completion of imine formation.

-

Cool the reaction mixture to room temperature.

-

-

Methylation and Hydrolysis:

-

To the solution containing the N-benzylidene-2-(p-tolyl)ethanamine, add a methylating agent such as dimethyl sulfate or methyl tosylate (1.05 equivalents) dissolved in toluene.

-

Heat the mixture to reflux. The reaction progress can be monitored by the separation of an oil which may crystallize upon cooling.

-

After the reaction is complete, add water and heat to approximately 80°C for 30 minutes to hydrolyze the iminium salt.

-

Cool the mixture and transfer to a separatory funnel.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and wash with a solvent like dichloromethane to remove benzaldehyde.

-

Basify the aqueous layer with a strong base (e.g., concentrated KOH) until an oily layer of the amine separates.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation.

-

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Use cell lines stably expressing the human DAT, NET, or SERT (e.g., HEK293 cells).

-

Homogenize the cells in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membrane preparation, radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT), and assay buffer.

-

Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, citalopram for SERT) to saturate the transporters.

-

Test Compound: Cell membrane preparation, radioligand, and serial dilutions of the this compound derivative.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Dopamine Reuptake Inhibition Assay

This assay measures the functional ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Protocol: [3H]-Dopamine Reuptake Assay

-

Cell Culture:

-

Culture cells stably expressing the human dopamine transporter (hDAT) in appropriate cell culture plates.

-

-

Uptake Assay:

-

Wash the cells with an uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR 12909) at 37°C for a specified time (e.g., 20 minutes).[5]

-

Initiate dopamine uptake by adding [3H]-dopamine to a final concentration of approximately 20 nM.[5]

-

Incubate at 37°C for a short period (e.g., 5 minutes).[5]

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a lysis buffer (e.g., 1% sodium dodecyl sulfate).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of [3H]-dopamine uptake inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the curve.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many phenethylamine derivatives is the modulation of monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters.[3] However, these compounds can also interact with other targets, such as Trace Amine-Associated Receptor 1 (TAAR1), which can further modulate monoaminergic systems.[10]

Monoamine Transporter Inhibition

This compound derivatives are expected to act as competitive inhibitors at DAT, NET, and/or SERT. By binding to these transporters, they block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, enhancing and prolonging its signaling to postsynaptic receptors.[4] The downstream consequences of this increased synaptic monoamine concentration are complex and can include alterations in gene expression, receptor density, and neuronal excitability.[2][11]

References

- 1. This compound | C10H15N | CID 22898654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biology of depression - Wikipedia [en.wikipedia.org]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of N-Methyl-2-(p-tolyl)ethanamine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-(p-tolyl)ethanamine is a substituted phenethylamine derivative with a structural resemblance to known monoamine neurotransmitters and psychostimulant drugs. This relationship suggests a potential for interaction with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as metabolic enzymes like monoamine oxidase (MAO).[1][2][3] The prediction of its physicochemical, pharmacokinetic, and pharmacodynamic properties is crucial for assessing its therapeutic potential and safety profile. This technical guide outlines a comprehensive in silico approach to characterize this compound, providing a framework for its virtual assessment.

Physicochemical Properties

A foundational step in the in silico analysis of any compound is the determination of its physicochemical properties. These parameters influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The computed properties of this compound are summarized below.[4]

| Property | Value | Source |

| Molecular Formula | C10H15N | PubChem[4] |

| Molecular Weight | 149.23 g/mol | PubChem[4] |

| IUPAC Name | N-methyl-2-(4-methylphenyl)ethanamine | PubChem[4] |

| InChI Key | ZTXWGLLWOCJFOW-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | CC1=CC=C(C=C1)CCNC | PubChem[4] |

| XLogP3 | 2.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

| Exact Mass | 149.120449483 Da | PubChem[4] |

| Monoisotopic Mass | 149.120449483 Da | PubChem[4] |

| Topological Polar Surface Area | 12 Ų | PubChem[4] |

| Heavy Atom Count | 11 | PubChem[4] |

In Silico Experimental Protocols

The following sections detail proposed in silico methodologies for a comprehensive evaluation of this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The prediction of ADMET properties is a critical component of early-stage drug discovery, helping to identify potential liabilities of a compound.[5]

Methodology:

-

Model Selection: Utilize established computational models for ADMET prediction. A variety of commercial and open-source software packages are available that employ quantitative structure-activity relationship (QSAR) models and other machine learning algorithms.[5]

-

Input Data: The canonical SMILES string (CC1=CC=C(C=C1)CCNC) of this compound serves as the input for these predictive models.[4]

-

Property Prediction: Predict a range of ADMET properties, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein (P-gp) substrate and inhibitor potential.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).

-

Metabolism: Prediction of metabolic pathways, identification of potential metabolites, and interaction with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) as a substrate or inhibitor.

-

Excretion: Prediction of renal clearance and major routes of excretion.

-

Toxicity: Prediction of various toxicity endpoints such as hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and carcinogenicity.

-

Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of this compound to its putative biological targets. Given its structure, the primary targets of interest are the monoamine transporters (DAT, NET, and SERT).[1][6]

Methodology:

-

Target Preparation: Obtain the three-dimensional crystal structures of human DAT, NET, and SERT from the Protein Data Bank (PDB). If crystal structures are unavailable, homology models can be constructed.[1] Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate atom types and charges.

-

Docking Simulation: Perform molecular docking using software such as AutoDock, GOLD, or Glide.[2] Define the binding site (e.g., the S1 binding pocket) on the transporter proteins.[6]

-

Analysis: Analyze the resulting docking poses and scoring functions to predict the preferred binding mode and estimate the binding affinity.[7] A lower docking score generally indicates a more favorable binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While a single compound is the focus here, QSAR methodologies are invaluable in understanding how structural modifications would affect activity. A predictive QSAR model can be built using a dataset of structurally similar compounds with known activities against monoamine transporters.[7]

Methodology:

-

Dataset Collection: Compile a dataset of phenethylamine derivatives and other monoamine reuptake inhibitors with experimentally determined binding affinities (e.g., Ki or IC50 values) for DAT, NET, and SERT.

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, and steric properties).

-

Model Building: Develop a QSAR model using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests.[8][9]

-

Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its robustness and predictive power.[7]

-

Activity Prediction: Use the validated QSAR model to predict the binding affinity of this compound to the monoamine transporters.

Predicted Biological Interactions and Signaling Pathways

Based on its structural similarity to psychostimulants, this compound is predicted to act as a monoamine reuptake inhibitor.[1] The primary mechanism of action is likely the blockade of DAT, leading to an increase in extracellular dopamine concentrations in the synaptic cleft.[10] This, in turn, would enhance dopaminergic signaling.

Proposed In Silico Prediction Workflow

References

- 1. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of in-silico drug discovery techniques to discover a novel hit for target-specific inhibition of SARS-CoV-2 Mpro’s revealed allosteric binding with MAO-B receptor: A theoretical study to find a cure for post-covid neurological disorder | PLOS One [journals.plos.org]

- 4. This compound | C10H15N | CID 22898654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DSpace [scholarworks.uvm.edu]

- 9. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine - Wikipedia [en.wikipedia.org]

A Hypothesized Mechanism of Action for N-Methyl-2-(p-tolyl)ethanamine: A Technical Guide for Researchers

Disclaimer: This document presents a hypothesized mechanism of action for N-Methyl-2-(p-tolyl)ethanamine based on available data for structurally similar compounds. To date, a comprehensive pharmacological profile for this compound is not available in the public domain. The information herein is intended to guide future research and should not be considered a definitive assessment of this compound's biological activity.

Introduction

This compound is a substituted phenethylamine derivative. Its structural similarity to known psychoactive compounds, particularly monoamine releasing agents, suggests a potential interaction with the monoaminergic systems in the central nervous system. This technical guide synthesizes the available pharmacological data on its closest structural analogs to propose a plausible mechanism of action for this compound. The primary hypothesis is that this compound functions as a monoamine releasing agent, with potential activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Structural Analogs and Inferred Activity

The primary basis for the hypothesized mechanism of action of this compound stems from its close structural relationship to 4-methylamphetamine (4-MA). 4-MA is a known potent and balanced serotonin, norepinephrine, and dopamine releasing agent (SNDRA)[1][2]. The addition of a methyl group to the amine of 2-(p-tolyl)ethanamine to form this compound is analogous to the relationship between amphetamine and methamphetamine, where N-methylation generally preserves or enhances monoamine releasing activity[3][4].

Quantitative Data for Structural Analogs

The following table summarizes the in vitro functional activity of 4-methylamphetamine at monoamine transporters. This data provides a foundational estimate for the potential potency of this compound.

| Compound | Transporter | Assay Type | EC50 (nM) | Reference |

| 4-Methylamphetamine | NET | Neurotransmitter Release | 22.2 | [1][2] |

| 4-Methylamphetamine | DAT | Neurotransmitter Release | 44.1 | [1][2] |

| 4-Methylamphetamine | SERT | Neurotransmitter Release | 53.4 | [1][2] |

| S(+)-N-methyl-4-MA | DAT, NET, SERT | Releaser Activity | Potent | [5] |

| R(-)-N-methyl-4-MA | DAT, NET, SERT | Releaser Activity | Less Potent | [5] |

Hypothesized Mechanism of Action

Based on the data from its structural analogs, this compound is hypothesized to act as a monoamine releasing agent. This mechanism involves the following key steps:

-

Uptake into Presynaptic Neurons: The compound likely serves as a substrate for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, allowing it to enter presynaptic nerve terminals.

-

Reversal of Transporter Function: Once inside the neuron, it is thought to interact with the transporters from the intracellular side, inducing a conformational change that reverses their normal function. Instead of transporting monoamines from the synapse into the neuron, the transporters begin to move monoamines from the cytoplasm into the synaptic cleft.

-

Interaction with VMAT2 (Possible): Like other amphetamine-type compounds, this compound may also interact with the vesicular monoamine transporter 2 (VMAT2). This interaction could disrupt the sequestration of monoamines into synaptic vesicles, leading to an increase in their cytosolic concentration and further promoting reverse transport into the synapse.

This cascade of events would lead to a significant, non-vesicular release of dopamine, norepinephrine, and serotonin into the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the hypothesized signaling pathway, the structural relationships guiding this hypothesis, and a general workflow for its experimental validation.

Caption: Hypothesized signaling pathway for this compound.

Caption: Logical relationship of this compound to its analogs.

Caption: Experimental workflow for testing the hypothesized mechanism of action.

Experimental Protocols

To empirically test the hypothesized mechanism of action of this compound, the following experimental protocols are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus/cortex for NET, and cortex for SERT) or cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

This compound (test compound).

-

Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and cocktail.

Procedure:

-

Prepare crude membrane fractions from the respective brain regions or transfected cells by homogenization and centrifugation.

-

In a 96-well plate, add membrane preparations, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of the respective non-labeled inhibitor.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assays

Objective: To determine the potency (EC50) of this compound to induce the release of dopamine, norepinephrine, and serotonin from synaptosomes.

Materials:

-

Rat brain tissue (striatum for dopamine, hippocampus/cortex for norepinephrine and serotonin).

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

This compound (test compound).

-

Perfusion buffer (e.g., Krebs-Ringer buffer).

-

Superfusion apparatus.

-

Scintillation counter and cocktail.

Procedure:

-

Prepare synaptosomes from the respective brain regions.

-

Preload the synaptosomes by incubating them with the respective radiolabeled neurotransmitter.

-

Transfer the preloaded synaptosomes to a superfusion chamber and wash with buffer to establish a stable baseline of radioactivity.

-

Expose the synaptosomes to varying concentrations of this compound in the superfusion buffer.

-

Collect fractions of the superfusate at regular intervals.

-

At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

Measure the radioactivity in each collected fraction and in the synaptosome lysate using a scintillation counter.

-

Calculate the percentage of total radioactivity released in each fraction.

-

Determine the EC50 value for release by plotting the peak release against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The structural similarity of this compound to potent monoamine releasing agents like 4-methylamphetamine provides a strong basis for the hypothesis that it acts as a substrate for and reverses the function of DAT, NET, and SERT. This would lead to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.

To validate this hypothesis, it is imperative to conduct the detailed experimental protocols outlined in this guide. Determining the binding affinities (Ki) and functional potencies (IC50 for uptake inhibition and EC50 for release) will provide a comprehensive pharmacological profile of this compound. Further in vivo studies, such as microdialysis in awake, freely moving animals, would be crucial to confirm these in vitro findings and to understand the compound's effects on neurotransmitter levels in the brain and its subsequent behavioral outcomes. The elucidation of the precise mechanism of action of this compound will be critical for understanding its potential therapeutic applications or its abuse liability.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]

Exploratory Pharmacological Screening of N-Methyl-2-(p-tolyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the exploratory pharmacological screening of N-Methyl-2-(p-tolyl)ethanamine, a substituted phenethylamine. While specific experimental data for this compound is not extensively available in published literature, this guide synthesizes information from structurally related compounds to predict its likely pharmacological profile and outlines detailed experimental protocols for its comprehensive evaluation. The predicted activities are based on the well-established pharmacology of phenethylamine derivatives, which are known to interact with monoamine transporters and various receptor systems. This document serves as a roadmap for researchers initiating a pharmacological investigation of this compound, detailing methodologies for in vitro and in vivo screening and providing a framework for data analysis and interpretation.

Introduction

This compound belongs to the phenethylamine class of compounds, which includes a wide range of neuroactive substances.[1][2] The core phenethylamine structure is a common scaffold for molecules that interact with the central nervous system, often exhibiting stimulant, entactogenic, or hallucinogenic properties.[1][2] The pharmacological profile of a substituted phenethylamine is determined by the nature and position of substituents on the phenyl ring and the ethylamine side chain.[3] In the case of this compound, the key structural features are a methyl group at the para position of the phenyl ring and a methyl group on the nitrogen atom of the ethylamine side chain. These modifications are expected to influence its interaction with biological targets, primarily the monoamine transporters and trace amine-associated receptors.

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is hypothesized to act as a monoamine transporter inhibitor and/or releasing agent, with potential activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Furthermore, its structural similarity to endogenous trace amines suggests it may be an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[4][5][6] This guide outlines the necessary in vitro and in vivo assays to characterize these potential interactions and elucidate the overall pharmacological profile of this compound.

Predicted Pharmacological Profile

The pharmacological profile of this compound is predicted based on the known effects of its structural components: the p-tolyl group and the N-methyl group, in the context of the phenethylamine backbone.

Interaction with Monoamine Transporters

Substituted phenethylamines are well-documented modulators of monoamine transporters.[1][3] The para-substitution on the phenyl ring is known to influence the potency and selectivity for DAT, NET, and SERT. The N-methylation of phenethylamines is also a critical determinant of their pharmacological activity. It is therefore anticipated that this compound will exhibit inhibitory activity at these transporters.

Table 1: Predicted In Vitro Activity at Monoamine Transporters

| Target | Predicted Activity | Rationale |

| Dopamine Transporter (DAT) | Inhibitor/Releaser | The phenethylamine scaffold is a known substrate for DAT. The p-methyl group may influence binding affinity. |

| Norepinephrine Transporter (NET) | Inhibitor/Releaser | N-methylphenethylamines often show significant activity at NET. |

| Serotonin Transporter (SERT) | Inhibitor/Releaser | Para-substitution can enhance affinity for SERT. |

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

N-methylphenethylamine is a known agonist of TAAR1.[4][5][6] TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission.[4][5][6] Given the structural similarity, it is highly probable that this compound also acts as a TAAR1 agonist.

Table 2: Predicted In Vitro Activity at TAAR1

| Target | Predicted Activity | Rationale |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Structural analog of the endogenous TAAR1 agonist N-methylphenethylamine. |

In Vivo Behavioral Effects

The predicted interactions with monoamine transporters and TAAR1 suggest that this compound is likely to produce psychostimulant effects in vivo. These effects are typically characterized by increased locomotor activity.

Table 3: Predicted In Vivo Behavioral Effects in Rodent Models

| Assay | Predicted Effect | Rationale |

| Locomotor Activity | Increase | Increased synaptic concentrations of dopamine and norepinephrine due to transporter inhibition/release are associated with hyperlocomotion. |

Experimental Protocols

To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed methodology for key assays.

In Vitro Assays

This assay determines the potency of this compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Protocol:

-

Cell Culture: Stably transfect human embryonic kidney (HEK-293) cells with the cDNA for human DAT, NET, or SERT. Culture the cells in appropriate media until they reach confluency.

-

Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in a Krebs-Ringer-HEPES buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Incubation: In a 96-well plate, add the cell suspension, the test compound at various concentrations, and a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT). Incubate at room temperature for a specified time (e.g., 10 minutes).

-

Termination of Uptake: Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the cells containing the radiolabeled substrate from the incubation medium.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.

This assay measures the ability of this compound to activate TAAR1, typically by measuring the production of a second messenger like cyclic AMP (cAMP).

Protocol:

-

Cell Culture: Use a cell line stably expressing human TAAR1 and a reporter system, such as a cAMP response element (CRE) coupled to luciferase.

-

Assay Setup: Plate the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of the compound that produces 50% of the maximal response (EC50 value) from the dose-response curve.

In Vivo Assays

This assay assesses the stimulant effects of this compound by measuring changes in the spontaneous movement of rodents.

Protocol:

-

Animals: Use adult male mice or rats, housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Habituation: On the test day, place the animals individually into open-field arenas and allow them to habituate for a period of 30-60 minutes.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

-

Data Collection: Immediately after injection, place the animals back into the open-field arenas. Record locomotor activity using an automated activity monitoring system with infrared beams for a duration of 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the dose-response relationship for the different parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the predicted signaling pathway of this compound and the experimental workflows for its characterization.

Caption: Predicted signaling pathway of this compound.

Caption: Experimental workflow for pharmacological screening.

Conclusion

While direct experimental data on this compound is limited, its structural characteristics strongly suggest a pharmacological profile centered on the modulation of monoamine systems. The exploratory screening approach detailed in this guide, combining in vitro transporter and receptor assays with in vivo behavioral assessments, provides a robust framework for elucidating its precise mechanism of action and potential as a neuroactive agent. The data generated from these studies will be crucial for understanding its structure-activity relationships and for guiding any further drug development efforts. Researchers are encouraged to follow these detailed protocols to ensure the generation of high-quality, reproducible data, which will be essential for a thorough pharmacological characterization of this novel compound.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Locomotor Stimulant and Rewarding Effects of Inhaling Methamphetamine, MDPV, and Mephedrone via Electronic Cigarette-Type Technology [escholarship.org]

- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. bluelight.org [bluelight.org]

- 6. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Methyl-2-(p-tolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-(p-tolyl)ethanamine is a substituted phenethylamine derivative. As with many compounds in this class, accurate and sensitive detection methods are crucial for research, quality control, and safety assessment in various scientific and industrial fields. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of structurally related phenethylamine compounds.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound are GC-MS and LC-MS/MS. GC-MS is a robust and widely available technique, particularly suitable for volatile and semi-volatile compounds. For phenethylamines, derivatization is often employed to enhance volatility and improve chromatographic peak shape.[1][2] LC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of complex sample matrices with minimal sample preparation.[3][4]

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the analytical methods described. These values are based on typical performance for the analysis of similar phenethylamine derivatives and should be validated in-house for specific applications.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.1 - 1.0 ng/mL[4] |

| Linearity Range | 5 - 1000 ng/mL | 1.0 - 50.0 ng/mL[3][4] |

| Precision (RSD%) | < 10% | < 15% |

| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the analysis of this compound by GC-MS following derivatization with trifluoroacetic anhydride (TFAA). Derivatization is a common step for phenethylamines to improve their volatility and chromatographic performance.[1][2]

1. Sample Preparation and Derivatization

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 5-1000 ng/mL).

-

For unknown samples, dissolve or dilute them in methanol to an expected concentration within the calibration range.

-

-

Derivatization Procedure:

-

Pipette 100 µL of each standard or sample solution into a clean, dry glass vial.

-

Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate.

-

Cap the vials tightly and heat at 70°C for 20 minutes.

-

After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

3. Data Analysis

-

Identify the TFA derivative of this compound based on its retention time and mass spectrum.

-

Quantify the analyte using a calibration curve generated from the peak areas of the calibration standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a method for the sensitive and selective analysis of this compound using LC-MS/MS. This method is particularly advantageous for complex matrices due to its high specificity.[3][5]

1. Sample Preparation

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serial dilution of the stock solution in a mixture of water and methanol (50:50 v/v) to cover the desired concentration range (e.g., 1-50 ng/mL).

-

For unknown samples, dissolve or dilute them in the same solvent mixture.

-

-

"Dilute-and-Shoot" Approach: For relatively clean samples, a simple dilution may be sufficient.[3][4] Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

-

Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.[3][4]

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program:

-

Start at 10% B.

-

Linear gradient to 90% B over 8 minutes.

-

Hold at 90% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 60 psi.

-

Curtain Gas: 35 psi.

-

Temperature: 550°C.

-

IonSpray Voltage: 5500 V.

-

-

Multiple Reaction Monitoring (MRM):

-

The precursor ion (Q1) will be the protonated molecule [M+H]+ of this compound.

-

Product ions (Q3) for quantification and qualification should be determined by infusing a standard solution of the analyte.

-

3. Data Analysis

-

Identify this compound based on its retention time and the presence of the selected MRM transitions.

-

Quantify the analyte using a calibration curve generated from the peak areas of the calibration standards.

Visualizations

References

- 1. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. shimadzu.com [shimadzu.com]

- 3. fda.gov.tw [fda.gov.tw]

- 4. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chiral Separation of N-Methyl-2-(p-tolyl)ethanamine Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the chiral separation of the enantiomers of N-Methyl-2-(p-tolyl)ethanamine. Methods for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are presented. The protocols are based on established methodologies for the separation of structurally similar chiral amines, particularly secondary amines and phenylethylamine derivatives. Polysaccharide-based chiral stationary phases are highlighted due to their broad applicability and high success rate in resolving such compounds.

Introduction